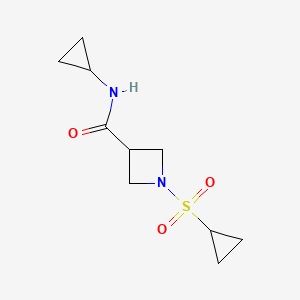![molecular formula C21H23N3O2 B2568792 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1197606-06-6](/img/structure/B2568792.png)
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide, also known as BPCA, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic effects. The compound is synthesized using a multi-step process and has been shown to have promising results in various studies.
Mecanismo De Acción
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide works by inhibiting the activity of certain enzymes and proteins, such as HDAC. HDAC is involved in the regulation of gene expression, and its inhibition by 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can lead to changes in the expression of genes that are involved in disease processes. 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has also been shown to inhibit the activity of other proteins, such as the transcription factor NF-κB, which is implicated in inflammation and cancer.
Biochemical and Physiological Effects
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can induce cell death in cancer cells and inhibit the growth of bacteria and viruses. In vivo studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can reduce inflammation and improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide in lab experiments is its specificity for certain enzymes and proteins, which can allow for more targeted and precise studies. However, one limitation of using 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide is its potential toxicity and side effects, which can affect the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide in scientific research. One potential application is in the development of new cancer therapies, as 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to inhibit the activity of HDAC, which is implicated in cancer. Another potential application is in the treatment of inflammatory diseases, as 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to reduce inflammation in animal models. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide, as well as its pharmacokinetics and pharmacodynamics in humans.
Métodos De Síntesis
The synthesis of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials are 4-(benzyloxy)aniline and 1-cyanocyclopentanecarboxylic acid, which are reacted together in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to further reactions to yield the final product, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide.
Aplicaciones Científicas De Investigación
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been used in scientific research as a potential therapeutic agent for various diseases. Studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can inhibit the activity of certain enzymes and proteins that are involved in disease processes. For example, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is implicated in cancer and other diseases.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-phenylmethoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-16-21(12-4-5-13-21)24-20(25)14-23-18-8-10-19(11-9-18)26-15-17-6-2-1-3-7-17/h1-3,6-11,23H,4-5,12-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQJJFIEOBRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)

![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)

![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)

![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea](/img/structure/B2568723.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2568724.png)
![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)

